

Comparative Analysis of Deoxycholic Acid-d6 from Different Suppliers

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Compound of Interest

Compound Name: Deoxycholic acid-d6

Cat. No.: B12408387

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This guide offers a comparative analysis of **Deoxycholic acid-d6** from various suppliers. The quality and consistency of stable isotope-labeled compounds are paramount in research and development, impacting the accuracy and reproducibility of experimental results. This comparison focuses on key quality attributes and provides the experimental methodologies used to assess them.

Data Summary

The following table summarizes the typical specifications for **Deoxycholic acid-d6** available from prominent suppliers. The data presented is a synthesis of information gathered from publicly available Certificates of Analysis (CoA) and product descriptions.

Parameter	Supplier A (e.g., Sigma-Aldrich)	Supplier B (e.g., Cambridge Isotope Laboratories)	Supplier C (e.g., LGC Standards - Toronto Research Chemicals)
Chemical Purity (by HPLC)	≥98% (CP)	≥98% [1]	>95% [2]
Isotopic Purity (Atom % D)	≥98 atom % D	Not explicitly stated, but implied high	>95% [2]
Isotopic Enrichment	Not explicitly stated	98% [1]	98.3% [2]
Molecular Formula	C ₂₄ D ₆ H ₃₄ O ₄	C ₂₄ H ₃₄ D ₆ O ₄ [1]	C ₂₄ H ₃₆ D ₄ O ₄ (Note: d4 specified in this example) [2]
Molecular Weight	398.61	398.61 [1]	396.6 (for d4) [2]
Storage Conditions	-20°C	Room Temperature (for shipping) [2]	4°C, Inert atmosphere [2]

Note: The information in this table is based on representative data and may not reflect the exact specifications of all batches from a given supplier. It is crucial to consult the lot-specific Certificate of Analysis for precise data.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the quality of **Deoxycholic acid-d6**.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of **Deoxycholic acid-d6** by separating it from any non-deuterated or other impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: A suitable reversed-phase column, such as a C18 column.

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid
- Water (HPLC grade)
- **Deoxycholic acid-d6** standard and sample

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a dilute formic acid solution (pH 2.5).
- Standard and Sample Preparation:
 - Prepare a stock solution of a known concentration of the **Deoxycholic acid-d6** reference standard in a suitable diluent (e.g., 80:20 v/v methanol/water).
 - Prepare the sample solution of **Deoxycholic acid-d6** from the supplier at the same concentration.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: As Deoxycholic acid lacks a strong chromophore, a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD) is often employed[3][4].
 - Injection Volume: 10 µL.

- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method).

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by analyzing the mass-to-charge ratio of its ions.

Instrumentation:

- High-Resolution Mass Spectrometer (HR-MS) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

- Sample Preparation: Dissolve a small amount of the **Deoxycholic acid-d6** sample in a suitable solvent (e.g., methanol).
- MS Analysis:
 - Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.
 - Acquire the full scan mass spectrum in the appropriate mass range.
- Data Analysis:
 - Determine the isotopic distribution of the molecular ion peak.
 - The isotopic enrichment is calculated by comparing the relative intensities of the ion corresponding to the fully deuterated molecule ($M+6$) to the ions with fewer deuterium atoms ($M+5$, $M+4$, etc.) and the unlabeled molecule ($M+0$)[5]. This comparison should account for the natural abundance of isotopes.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the positions of the deuterium labels and assess isotopic purity.

Instrumentation:

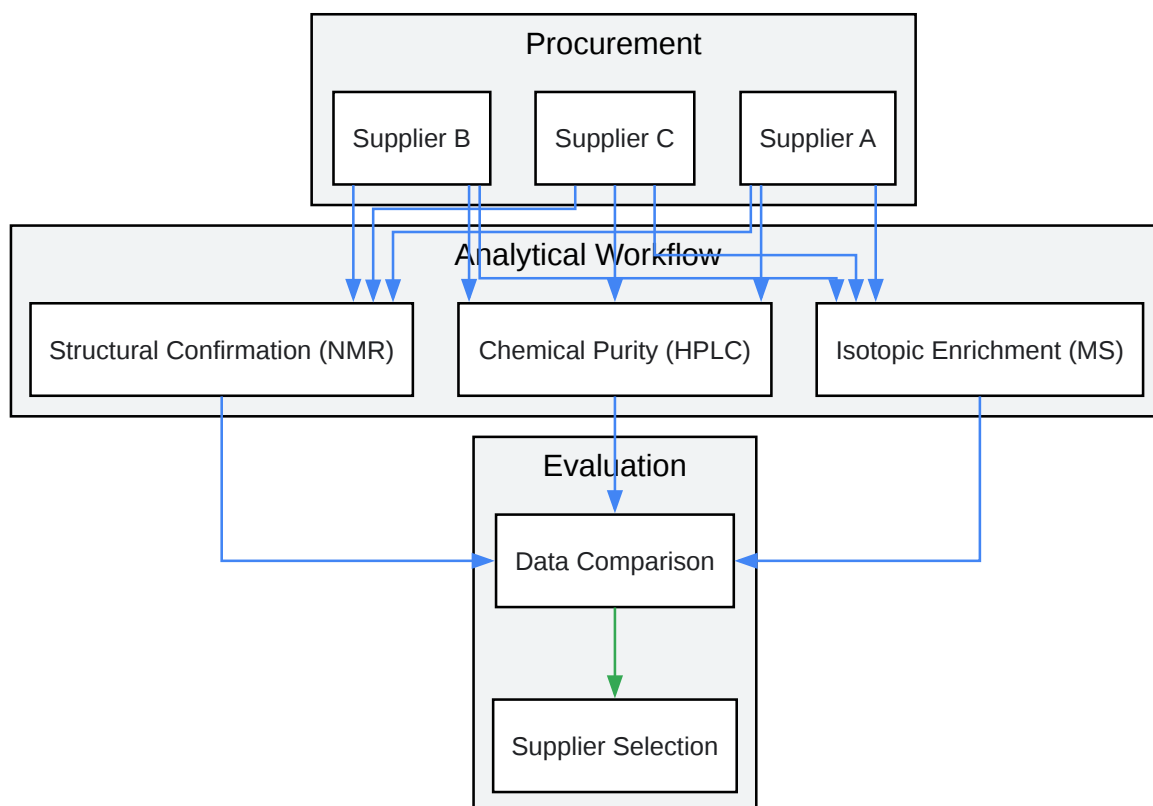
- High-field Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of the **Deoxycholic acid-d6** sample in a suitable deuterated solvent (e.g., DMSO-d6).
- NMR Analysis:
 - Acquire a ^1H NMR spectrum. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
 - Acquire a ^2H (Deuterium) NMR spectrum to directly observe the deuterium signals.
 - ^{13}C NMR can also be used to confirm the carbon skeleton.
- Data Analysis:
 - The isotopic purity can be estimated by comparing the integration of the residual proton signals in the ^1H NMR spectrum with the integration of a known internal standard or a signal from an unlabeled portion of the molecule.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comparative analysis of **Deoxycholic acid-d6** from different suppliers.



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Caption: Workflow for comparing **Deoxycholic acid-d6** from different suppliers.

Conclusion

The selection of a suitable supplier for **Deoxycholic acid-d6** should be based on a thorough evaluation of its chemical purity, isotopic enrichment, and batch-to-batch consistency. While the summarized data provides a general overview, it is imperative for researchers to request and scrutinize the lot-specific Certificate of Analysis for any purchased material. Furthermore, in-house verification of these critical parameters using the described experimental protocols is highly recommended to ensure the quality and reliability of experimental data.

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Phone: (601) 213-4426

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